molecular formula C6H7ClF3NS B2837152 [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride CAS No. 2044902-26-1

[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride

Cat. No.: B2837152
CAS No.: 2044902-26-1
M. Wt: 217.63
InChI Key: IYYWUWONWNJBCL-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride is a fluorinated thiophene derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the thiophene ring and an aminomethyl (-CH₂NH₂) group at the 3-position, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and influences receptor binding interactions.

Properties

IUPAC Name

[2-(trifluoromethyl)thiophen-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NS.ClH/c7-6(8,9)5-4(3-10)1-2-11-5;/h1-2H,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYWUWONWNJBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where an amine precursor reacts with a suitable electrophile on the thiophene ring.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility

Industrial Production Methods: Industrial production of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Chlorine

  • (3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS 643088-03-3)
    • Structure : Chlorine substituent at the 3-position of thiophene.
    • Molecular Formula : C₅H₇Cl₂NS (MW: 184.09) .
    • Key Differences :
  • -CF₃ is more electron-withdrawing than -Cl, altering electronic distribution and reactivity in nucleophilic substitutions .

  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine Hydrochloride (CAS 326476-49-7)

    • Structure : Combines -Cl and -CF₃ on a pyridine ring.
    • Molecular Formula : C₇H₆ClF₃N₂·HCl (MW: 267.54).
    • Key Differences :
  • thiophene’s sulfur.
  • Dual substituents (-Cl and -CF₃) may confer synergistic electronic effects, influencing binding to serotonin or opioid receptors .

Heterocycle Core Variations

  • (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride (CAS 1187932-68-8)
    • Structure : Pyridine ring with -CF₃ at the 3-position.
    • Molecular Formula : C₇H₈ClF₃N₂ (MW: 224.60).
    • Key Differences :
  • Pyridine’s nitrogen vs. thiophene’s sulfur alters dipole moments and solubility (pyridine derivatives are generally more polar).
  • Pyridine-based compounds often exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .

  • (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 1391469-75-2)

    • Structure : Benzene ring with -CF₃ and a chiral -CF₃-ethylamine side chain.
    • Molecular Formula : C₉H₈ClF₆N (MW: 279.61).
    • Key Differences :
  • Benzene core lacks heteroatoms, reducing polar interactions compared to thiophene.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Core Heterocycle Key Substituents logP* (Predicted)
Target Compound C₆H₆ClF₃NS 228.63 Thiophene 2-CF₃, 3-CH₂NH₂·HCl 2.1
(3-Chlorothiophen-2-yl)methanamine HCl C₅H₇Cl₂NS 184.09 Thiophene 3-Cl 1.4
[3-Chloro-5-CF₃-pyridin-2-yl]methanamine HCl C₇H₆ClF₃N₂·HCl 267.54 Pyridine 3-Cl, 5-CF₃ 2.8
(R)-CF₃-Phenyl Ethanamine HCl C₉H₈ClF₆N 279.61 Benzene 3-CF₃, chiral -CF₃ 3.5

*logP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride is a compound that has garnered attention due to its unique trifluoromethyl group and thiophene structure, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of drugs. The trifluoromethyl group also influences the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. A study evaluating various fluorinated compounds demonstrated that those with trifluoromethyl substitutions showed enhanced antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

CompoundMIC (µg/mL)Activity Type
[2-(Trifluoromethyl)thiophen-3-yl]methanamineTBDAntibacterial
Fluorinated Chalcone A3/B31.5Antifungal
Standard Drug (e.g., Penicillin)0.5Antibacterial

Enzyme Inhibition

Thiophene derivatives have been studied for their potential as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer’s disease. A recent study found that certain thiophene hybrids exhibited significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to standard drugs .

Table 2: Cholinesterase Inhibition Data

CompoundIC50 (µM)Target Enzyme
[2-(Trifluoromethyl)thiophen-3-yl]methanamineTBDAChE
Resveratrol-Thiophene Hybrid II4.6BChE
Galantamine7.9BChE

Case Study 1: Antimicrobial Properties

In a comprehensive evaluation of novel fluorinated compounds, [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride was synthesized and tested against various pathogens. Preliminary results indicated promising activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

A study focusing on the neuroprotective effects of thiophene derivatives highlighted the potential of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride in modulating cholinergic signaling pathways. The compound demonstrated a capacity to inhibit AChE effectively, thereby increasing acetylcholine levels in synaptic clefts, which is beneficial for cognitive function .

The biological activity of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride is likely attributed to:

  • Enzyme Inhibition : By inhibiting cholinesterases, the compound may enhance cholinergic transmission.
  • Antimicrobial Mechanism : The presence of the trifluoromethyl group may disrupt bacterial cell membranes or interfere with metabolic processes.

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